2-Chlorophenol-13C6
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Overview
Description
2-Chlorophenol-13C6 is a labeled isotopologue of 2-Chlorophenol, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenol-13C6 typically involves the chlorination of phenol-13C6. The reaction is carried out under controlled conditions to ensure selective chlorination at the ortho position. Common reagents used include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and chlorine gas in a continuous flow reactor. The reaction conditions are carefully monitored to maintain the desired selectivity and yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenol-13C6 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the chlorine atom, this compound readily participates in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of compounds like 2-aminophenol.
Oxidation: This compound can be oxidized to form chlorinated quinones under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Aromatic Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used to facilitate the substitution reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Nitration: 2-Nitro-6-chlorophenol
Sulfonation: 2-Chloro-6-sulfonic acid phenol
Halogenation: 2,4-Dichlorophenol
Nucleophilic Substitution: 2-Aminophenol
Oxidation: Chlorinated quinones
Scientific Research Applications
2-Chlorophenol-13C6 is widely used in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Chlorophenol-13C6 involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the degradation of chlorinated aromatic compounds, such as monooxygenases and dioxygenases.
Pathways Involved: The compound undergoes initial hydroxylation followed by ring cleavage and further degradation to simpler compounds that can be assimilated by microorganisms.
Comparison with Similar Compounds
2-Chlorophenol-13C6 can be compared with other chlorophenols and isotopically labeled compounds:
2-Chlorophenol: The non-labeled counterpart, used in similar applications but lacks the isotopic signature for tracing studies.
4-Chlorophenol: Another isomer with the chlorine atom at the para position, used in different synthetic and analytical applications.
2,4-Dichlorophenol: Contains two chlorine atoms, used as an intermediate in the synthesis of herbicides and disinfectants.
List of Similar Compounds
- 2-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 2,4,6-Trichlorophenol
Properties
Molecular Formula |
C6H5ClO |
---|---|
Molecular Weight |
134.51 g/mol |
IUPAC Name |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
ISPYQTSUDJAMAB-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)O)Cl |
Origin of Product |
United States |
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